![molecular formula C18H14N2O2S2 B2523371 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1421505-72-7](/img/structure/B2523371.png)
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that features a complex structure incorporating furan, thiophene, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the furan and thiophene groups: These groups can be introduced via nucleophilic substitution reactions using furan-3-ylmethyl and thiophen-2-ylmethyl halides.
Final coupling: The final step involves coupling the substituted benzo[d]thiazole with a carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the benzo[d]thiazole moiety is significant, as it has been linked to various biological activities, including cytotoxic effects against cancer cell lines.
- Mechanism of Action : The compound's activity is often attributed to its ability to induce apoptosis in cancer cells. For instance, compounds similar to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma cells (A549) with IC50 values indicating substantial potency .
-
Case Studies :
- In a study involving thiazole derivatives, a related compound exhibited an IC50 of 23.30 ± 0.35 µM against A549 cells, demonstrating the potential efficacy of thiazole-containing compounds in cancer therapy .
- Another investigation reported that thiazole-pyridine hybrids had better anti-breast cancer efficacy compared to standard drugs, suggesting that structural modifications can enhance anticancer activity .
Antiviral Activity
The compound's antiviral properties are also noteworthy. Thiazole derivatives have been explored for their ability to inhibit viral replication.
- Mechanism of Action : The compound may interfere with viral entry or replication processes, providing a dual mechanism against various viruses.
- Case Studies :
Antimicrobial Properties
The antimicrobial potential of this compound has been investigated, particularly against resistant bacterial strains.
- Mechanism of Action : The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways.
-
Case Studies :
- A study on thiazole derivatives revealed significant antimicrobial activity against Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Another research highlighted that thiazole analogues reduced the burden of Methicillin-resistant Staphylococcus aureus (MRSA) in vivo by over 90%, indicating strong potential for therapeutic applications .
Data Table: Summary of Biological Activities
Activity Type | Compound Structure | Test Organism/Cell Line | IC50/MIC Values |
---|---|---|---|
Anticancer | N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)... | A549 (lung cancer) | 23.30 ± 0.35 µM |
Antiviral | Thiazole derivative | Tobacco Mosaic Virus (TMV) | EC50 = 30.57 ± 3.11 µM |
Antimicrobial | Thiazole analogue | Staphylococcus aureus | MIC = 3.125 µg/mL |
MRSA | Reduction >90% |
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide
- N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]oxazole-2-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic moieties with the benzo[d]thiazole core provides a distinct structural framework that can be exploited for various applications.
Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 1421505-72-7 |
Molecular Formula | C18H14N2O2S2 |
Molecular Weight | 354.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates containing furan and thiophene moieties. The synthetic pathway often utilizes various coupling reactions to achieve the final product, which can be characterized using techniques such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
A comparative study highlighted that compounds with a thiazole ring demonstrated enhanced antiproliferative activity, particularly when combined with electron-donating groups on adjacent aromatic systems. The presence of substituents such as methyl or halogens on the phenyl ring was crucial for enhancing cytotoxicity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that related benzothiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds within this class have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Structure-Activity Relationships (SAR)
The SAR analysis of thiazole and benzothiazole derivatives indicates that:
- Substituent Positioning : The positioning of electron-withdrawing or electron-donating groups significantly influences biological activity.
- Ring Structure : The presence of a thiazole or benzothiazole ring is essential for maintaining activity against cancer cells and microbes.
- Hydrophobic Interactions : Compounds that engage in hydrophobic interactions with target proteins tend to exhibit higher potency .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a series of thiazole derivatives including this compound against various cancer cell lines (e.g., HT-29, Jurkat). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of reference drugs, suggesting strong potential for further development as anticancer agents .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds, revealing effective action against E. coli and A. niger. The study concluded that the incorporation of specific functional groups enhanced the overall antimicrobial efficacy .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-18(17-19-15-5-1-2-6-16(15)24-17)20(10-13-7-8-22-12-13)11-14-4-3-9-23-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJQNHCEGCBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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